Enantiomeric Purity: (1S,5R) vs. (1R,5S) as a Procurement Decision Point
The (1S,5R) enantiomer is a specific stereoisomer. Its procurement ensures consistent stereochemical outcomes in asymmetric syntheses, whereas the (1R,5S) enantiomer or racemate may yield opposite or mixed stereochemical results . Commercial availability of the (1S,5R) form in high purity (98%) allows researchers to bypass costly chiral separations.
| Evidence Dimension | Stereochemical configuration and commercial purity |
|---|---|
| Target Compound Data | (1S,5R) configuration; 98% purity (AKSci) |
| Comparator Or Baseline | (1R,5S) enantiomer (CAS 1412452-25-5); 98% purity (Fluorochem) |
| Quantified Difference | Opposite stereochemical configuration (enantiomer). Purity levels comparable, but stereochemical outcome divergent. |
| Conditions | Commercial supplier specifications |
Why This Matters
Selecting the correct enantiomer is non-negotiable for chiral applications; the (1S,5R) form is a distinct chemical entity with potentially unique biological and synthetic properties.
